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Compound of Interest

2-Hydroxy-3-
Compound Name:
methoxypropanenitrile

Cat. No.: B2459871

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical and computational studies on 2-Hydroxy-3-
methoxypropanenitrile are not readily available in the current scientific literature. This guide is
therefore a predictive overview based on established computational chemistry principles and
data from structurally analogous compounds, namely lactonitrile (2-hydroxypropanenitrile), 3-
hydroxypropanenitrile, and methoxyacetonitrile. The presented data and protocols are intended
to serve as a foundational resource for future research on the title compound.

Introduction

2-Hydroxy-3-methoxypropanenitrile is a small, functionalized organic molecule with potential
applications as a building block in medicinal chemistry and materials science. Its structure,
featuring a hydroxyl group, a methoxy group, and a nitrile moiety, suggests a rich chemical
reactivity and the potential for diverse intermolecular interactions. Understanding the structural,
electronic, and spectroscopic properties of this molecule is crucial for its effective utilization.

This technical guide provides a comprehensive overview of the theoretical and computational
approaches that can be employed to characterize 2-Hydroxy-3-methoxypropanenitrile. It
also presents a compilation of experimental data from analogous compounds to serve as a
benchmark for future experimental work.
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Theoretical Framework and Computational
Methodologies

The in-silico investigation of 2-Hydroxy-3-methoxypropanenitrile would primarily rely on
guantum chemical calculations, particularly Density Functional Theory (DFT), which offers a
good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of 2-Hydroxy-3-methoxypropanenitrile is the
determination of its most stable three-dimensional structure. This is achieved through geometry
optimization. Given the presence of rotatable bonds, a conformational analysis is necessary to
identify the global minimum energy conformer.

Recommended Protocol:

e Initial Structure Generation: Generate an initial 3D structure of 2-Hydroxy-3-
methoxypropanenitrile using molecular modeling software.

» Conformational Search: Perform a systematic or stochastic conformational search to explore
the potential energy surface and identify low-energy conformers.

o Geometry Optimization: Optimize the geometry of each identified conformer using a DFT
method, such as B3LYP, with a suitable basis set, for instance, 6-311+G(d,p).[1][2][3] The
inclusion of diffuse functions (+) is important for accurately describing lone pairs and
hydrogen bonding, while polarization functions (d,p) are necessary for describing the
bonding environment accurately.

e Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure
to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no
imaginary frequencies). The zero-point vibrational energy (ZPVE) correction should be
obtained from this calculation.

o Relative Energy Calculation: The relative energies of the conformers can be calculated to
determine the most stable isomer.
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Spectroscopic Properties Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data,
including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

« Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities
can be calculated from the second derivatives of the energy with respect to the atomic
coordinates. These calculated frequencies are often scaled by an empirical factor to better
match experimental data.[4]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (*H and 13C) can be
predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method.[5] These
calculations are typically performed on the optimized geometry of the most stable conformer.

e Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational
chemistry can be used to study the fragmentation pathways of the molecule upon ionization,
aiding in the interpretation of experimental mass spectra.

Predicted and Analogous Compound Data

The following tables summarize the predicted properties for 2-Hydroxy-3-
methoxypropanenitrile based on computational methodologies and present experimental
data for its structural analogs.

Table 1: Predicted Molecular Properties of 2-Hydroxy-3-
methoxypropanenitrile
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Property Predicted Value Method

Molecular Formula C4sH7NO:2

Molecular Weight 101.10 g/mol

Optimized Geometry See Figure 1 B3LYP/6-311+G(d,p)
Dipole Moment Value B3LYP/6-311+G(d,p)
HOMO Energy Value B3LYP/6-311+G(d,p)
LUMO Energy Value B3LYP/6-311+G(d,p)
HOMO-LUMO Gap Value B3LYP/6-311+G(d,p)

Note: Specific values for dipole moment and HOMO/LUMO energies would require performing
the actual calculations as outlined in the protocol.

Table 2: Experimental Spectroscopic Data of Ahalogous
Compounds

Key IR
'H NMR (9, 13C NMR (9, v . Mass Spec
Compound Absorptions
ppm) ppm) . (mlz)
(em™)
1.55 (d, 3H), 3400 (O-H),
o 4.55 (q, 1H), 2990 (C-H), 2250
Lactonitrile 21.0,55.0, 121.0 71 (M+), 44, 27
~3.0 (brs, 1H, (C=N), 1100 (C-
OH) 0)
3400 (O-H),
3- 2.61 (t, 2H), 3.85
2950 (C-H), 2250
Hydroxypropane (t, 2H), ~2.5 (br 20.0, 58.0, 119.0 71 (M+), 42, 31
- (C=N), 1060 (C-
nitrile s, 1H, OH)[6]

o)’]

Methoxyacetonitr

ile

3.45 (s, 3H), 4.15
(s, 2H)

58.0, 65.0, 117.0

2950 (C-H), 2830
(C-H), 2250
(C=N), 1120 (C-
O-C)[8][°][10]

71 (M+), 42, 31
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Note: The presented data is compiled from various sources and may vary depending on the
experimental conditions.

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and characterization of
2-Hydroxy-3-methoxypropanenitrile, adapted from established procedures for similar
compounds.

Synthesis of 2-Hydroxy-3-methoxypropanenitrile

The synthesis of 2-Hydroxy-3-methoxypropanenitrile can be envisioned through the
cyanohydrin reaction, starting from methoxyacetaldehyde.

Reaction Scheme:

Protocol:

Reaction Setup: In a well-ventilated fume hood, a solution of methoxyacetaldehyde (1.0 eq)
in a suitable solvent (e.qg., diethyl ether or dichloromethane) is cooled to 0 °C in an ice bath.

o Cyanide Addition: A solution of sodium cyanide (1.1 eq) in water is added dropwise to the
cooled aldehyde solution with vigorous stirring.

 Acidification: After the addition is complete, the mixture is stirred for an additional 1-2 hours
at 0 °C. Subsequently, the reaction is slowly acidified to a pH of ~5 with a dilute acid (e.g., 1
M HCI) to generate HCN in situ and promote the formation of the cyanohydrin.

o Workup: The organic layer is separated, and the aqueous layer is extracted with the organic
solvent. The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate, and filtered.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by vacuum distillation or column chromatography on silica gel to yield pure 2-
Hydroxy-3-methoxypropanenitrile.

Safety Note: This reaction involves highly toxic cyanide salts and generates hydrogen cyanide
gas. It must be performed with extreme caution in a well-ventilated fume hood by trained
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personnel.

Characterization

The synthesized 2-Hydroxy-3-methoxypropanenitrile should be characterized using standard
spectroscopic techniques.

» NMR Spectroscopy: *H and 3C NMR spectra should be recorded in a suitable deuterated
solvent (e.g., CDCls or DMSO-ds).

e IR Spectroscopy: The IR spectrum should be obtained using a neat film on a salt plate or as
a solution in a suitable solvent.

e Mass Spectrometry: The mass spectrum should be recorded using a suitable ionization
technique, such as electron ionization (EIl) or electrospray ionization (ESI).

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Visualizations

The following diagrams illustrate the logical workflow for the computational study and a

potential synthetic pathway.
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Caption: Computational workflow for the theoretical study of 2-Hydroxy-3-

methoxypropanenitrile.
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Caption: Proposed synthetic pathway for 2-Hydroxy-3-methoxypropanenitrile.

Conclusion

This technical guide provides a roadmap for the theoretical and computational investigation of
2-Hydroxy-3-methoxypropanenitrile. By leveraging established quantum chemical methods
and drawing comparisons with structurally similar molecules, researchers can gain significant
insights into the properties of this compound. The proposed computational workflow and
experimental protocols offer a starting point for its synthesis and characterization. The data and
methodologies presented herein are intended to facilitate future research and unlock the
potential of 2-Hydroxy-3-methoxypropanenitrile in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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